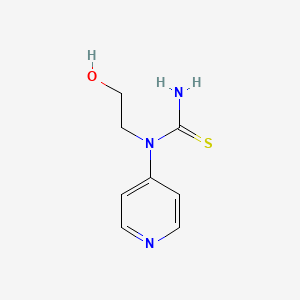
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a pyridine ring and a hydroxyethyl group attached to the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of substituted thioureas .
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties .
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl and pyridine groups facilitate binding to active sites, while the thiourea moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyldiethanolamine: This compound also contains a hydroxyethyl group and is used in gas treating and as a sweetening agent.
N-(2-Hydroxyethyl)ethylenediamine: Similar in structure, it is used in the synthesis of complex organic molecules and as a chelating agent.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis due to its ability to form stable complexes with metal ions.
Uniqueness
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea is unique due to the presence of both a pyridine ring and a thiourea group, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
52055-07-9 |
|---|---|
Fórmula molecular |
C8H11N3OS |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-1-pyridin-4-ylthiourea |
InChI |
InChI=1S/C8H11N3OS/c9-8(13)11(5-6-12)7-1-3-10-4-2-7/h1-4,12H,5-6H2,(H2,9,13) |
Clave InChI |
XFQGNWSAKOACMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1N(CCO)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



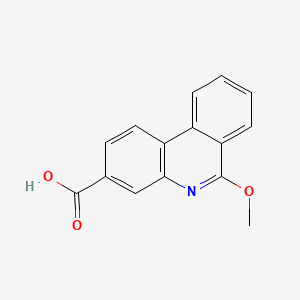
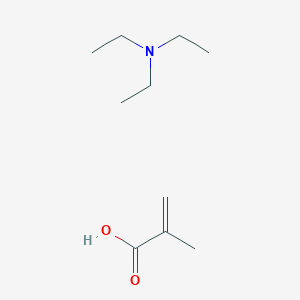

![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)

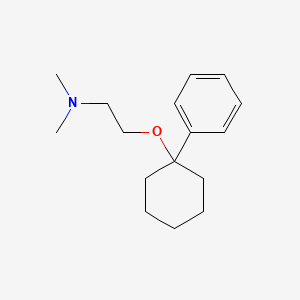

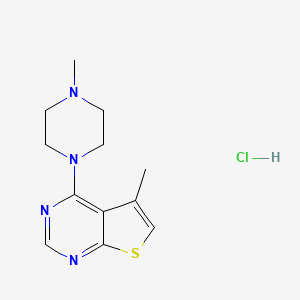

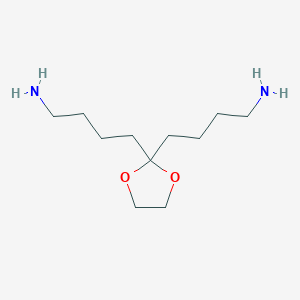
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)


